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Compound of Interest

Compound Name: YM 60828
CAS No.: 179755-65-8
Cat. No.: B123626
Get Quote
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Part 1: Executive Summary & Pharmacological
Rationale
The Compound

YM-60828 (chemically related to the development of Darexaban/YM-150) is a potent, selective,
and orally active Direct Factor Xa (FXa) Inhibitor.[1] Unlike Vitamin K antagonists (e.g.,
Warfarin), YM-60828 does not require a cofactor (Antithrombin 1l1) and inhibits both free FXa
and clot-bound FXa.

The "Safety Window" Rationale

The critical advantage of YM-60828 in chronic studies is its dissociation between antithrombotic
efficacy and bleeding risk. Preclinical data indicates that YM-60828 achieves antithrombotic
effects at doses significantly lower than those required to prolong template bleeding time.

Experimental Implication: In chronic administration, the goal is to maintain plasma trough levels

(
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) above the
for thrombin generation inhibition, while keeping peak levels (
) below the threshold for excessive hemostatic impairment.

Mechanism of Action

YM-60828 interrupts the coagulation cascade at the convergence of the intrinsic and extrinsic
pathways.
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Figure 1: Mechanism of Action. YM-60828 directly inhibits Factor Xa, preventing the conversion
of Prothrombin to Thrombin, thereby halting fibrin clot formation.
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Part 2: Formulation Protocol (Self-Validating)

YM-60828 has low water solubility. For reproducible oral gavage (p.o.) data, a stable
suspension is required.

Vehicle Selection

Standard Vehicle: 0.5% Methylcellulose (MC) in distilled water. Rationale: MC provides
sufficient viscosity to prevent rapid sedimentation of drug particles during the dosing window,
ensuring dose uniformity.

Preparation Workflow

e Weighing: Calculate total drug required:

e Levigation: Place YM-60828 powder in a mortar. Add a small volume of 0.5% MC to create a
smooth paste (wetting step).

« Dilution: Gradually add the remaining vehicle while triturating to form a uniform suspension.
e Homogenization: Sonicate for 10 minutes to disperse agglomerates.
 Validation (QC Step):

o Visual: No visible clumps.

o HPLC (Optional but recommended for GLP): Sample top, middle, and bottom layers.
Acceptance criteria: Concentration variance < 5%.

Part 3: Chronic Dosing Schedules

Dosing frequency must account for the species-specific metabolic rate to avoid "sawtooth” PK
profiles where trough levels drop below efficacy.

Rat Studies (High Metabolic Clearance)
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Rats exhibit rapid elimination of FXa inhibitors. A Single Daily Dose (QD) often results in a sub-
therapeutic trough.

e Route: Oral Gavage (p.o.)
e Frequency:BID (Twice Daily), 8-10 hours apart.

e Volume: 5 mL/kg or 10 mL/kg (keep constant).

Target Dose Range .
Study Type . Schedule Rationale
(Total Daily)

Targets plasma levels
] ) BID (e.g., 3 mg/kg > 100 ng/mL to inhibit
Efficacy (Thrombosis) 1 - 10 mg/kg/day ) )
b.i.d.) thrombus without

excessive bleeding.

Establishes safety

margins (NOAEL).
Safety / Tox 30 — 100 mg/kg/day BID _

High doses may

saturate absorption.

Non-Human Primate (Cynomolgus/Squirrel Monkey)

Primate PK more closely resembles human profiles.
e Route: Oral Gavage (nasogastric) or masked in food treats.
o Frequency:QD (Once Daily).

e Volume: 2-5 mL/kg.
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Study Type Target Dose Range  Schedule Rationale

3 mg/kg achieves
~20% bioavailability

Efficacy 1 - 3 mg/kg/day QD and significant PT
prolongation (approx
4-fold).

Assess for Gl
intolerance or

Safety 10 — 30 mg/kg/day QD
spontaneous mucosal

bleeding.

Part 4: Experimental Workflow & Monitoring

The following Graphviz diagram outlines the critical path for a 28-day chronic study, highlighting
the feedback loop for dose adjustment.
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Figure 2: 28-Day Chronic Study Workflow. Note the specific trigger for dose adjustment based
on bleeding time extension.

Biomarker Monitoring Protocol

Standard Prothrombin Time (PT) is often too insensitive for precise PD monitoring of direct FXa
inhibitors.
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e Primary Endpoint (Pharmacodynamic):Anti-Factor Xa Chromogenic Assay.
o Why: Linear correlation with plasma drug concentration.[2]
o Target: 0.5 — 2.0 IU/mL (species dependent).

o Safety Endpoint:Tail Transection Bleeding Time (Rat) or Mucosal Bleeding Time (Monkey).
o Safety Limit: If bleeding time exceeds >3x vehicle control, reduce dose.

e Secondary Endpoint: PT and aPTT.

o Note: YM-60828 prolongs PT more than aPTT, but the doubling dose for PT is often higher
than the antithrombotic dose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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